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Abstract

The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant
threat to global health. A primary mechanism of resistance is the production of 3-lactamase
enzymes, which inactivate 3-lactam antibiotics. Diazabicyclooctane (DBO) inhibitors represent
a pivotal class of non-B-lactam (-lactamase inhibitors designed to counteract this resistance.
This technical guide delves into the foundational chemistry of DBO inhibitors, with a specific
focus on Relebactam. Relebactam, in combination with imipenem/cilastatin, is a crucial
therapeutic option for treating complicated infections caused by multidrug-resistant bacteria.
This document provides a comprehensive overview of its mechanism of action, structure-
activity relationships, synthesis, and the experimental protocols used for its characterization,
supported by quantitative data and detailed visualizations to facilitate understanding and further
research in this critical area of drug development.

Introduction to Diazabicyclooctane Inhibitors

Diazabicyclooctane (DBO) compounds are a class of bicyclic molecules that have emerged as
highly effective inhibitors of a broad spectrum of serine B-lactamases, including Ambler class A,
C, and some class D enzymes.[1][2] Unlike earlier inhibitors like clavulanic acid, DBOs do not
possess a [3-lactam ring, making them stable to hydrolysis by 3-lactamases. Their unique
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structure allows them to act as potent "suicide inhibitors" that form a stable, covalent bond with
the serine residue in the active site of the enzyme. Relebactam is a prominent member of this
class, structurally similar to avibactam, and is a key component in combating resistance
mediated by enzymes such as Klebsiella pneumoniae carbapenemases (KPCs) and AmpC
cephalosporinases.[1][3]

Relebactam: Mechanism of Action

Relebactam's inhibitory action is a multi-step process that effectively sequesters and
inactivates (-lactamase enzymes.[4] This mechanism ensures the protection of the partner 3-
lactam antibiotic, such as imipenem, allowing it to exert its bactericidal effect.[4][5]

The process can be summarized as follows:

e Non-covalent Binding: Relebactam initially binds to the active site of the B-lactamase
through non-covalent interactions.

o Covalent Acylation: The serine residue (Ser70 in the standard numbering scheme) in the
enzyme's active site performs a nucleophilic attack on the carbonyl group of Relebactam's
urea moiety. This opens the five-membered ring and forms a stable, covalent acyl-enzyme
intermediate.[6]

o De-acylation and Recarbamylation: Unlike some inhibitors that cause irreversible
inactivation, the Relebactam-enzyme complex can undergo slow de-acylation. This process
involves hydrolysis, which breaks the covalent bond, regenerates the active enzyme, and
releases a modified, but still intact, Relebactam molecule. The reformed Relebactam can
then go on to inhibit another B-lactamase enzyme.[4]
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Figure 1: Relebactam Mechanism of Action
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Figure 1: Relebactam Mechanism of Action

Quantitative Data on Inhibitory Activity

The efficacy of Relebactam is quantified through various parameters, including the half-
maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the minimum inhibitory
concentration (MIC) of a partner antibiotic when used in combination.

Table 1: In Vitro Inhibition of Purified B-Lactamases by

Relebactam and Avibactam

Relebactam IC50 Avibactam IC50 .

B-Lactamase Fold Difference
(nM) (nM)

CTX-M-15 910 34 119x

L2 470 15 31x

KPC-2 230 10 22X

KPC-3 250 29 9x

KPC-4 900 9.3 98x
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Data sourced from a comparative study on purified class A serine -lactamases.[3][7] The IC50
values were determined after a 10-minute preincubation with the inhibitor.

Table 2: In Vitro Activity of Imipenem/Relebactam

inst Clinical 1sol

. . Imipenem/Relebact
Organism Imipenem MIC50/90 Lo
am (4 pg/mL) Susceptibility (%)

Resistance Profile ImL
( ) (Hg ) MIC50/90 (pg/mL)

K. pneumoniae (KPC-

_ >32/>32 0.25/1 >97%][8][9]

producing)

P. aeruginosa

_ _ >16 />32 2/16 71.5%[10]
(Imipenem-resistant)
Enterobacter spp. 100% (for isolates
] 16/>16 0.12/2

(KPC-producing) tested)[11]

E. coli (KPC- 100% (for isolates
. >32/>32 0.12/0.5

producing) tested)[11]

MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of isolates,
respectively.

Structure-Activity Relationship (SAR)

The chemical structure of DBO inhibitors is critical to their function. Key features of
Relebactam include:

o Diazabicyclooctane Core: Provides the rigid scaffold necessary for positioning the reactive
groups within the enzyme's active site.

o Sulfate Group: Acts as a crucial leaving group during the acylation step, facilitating the
formation of the covalent bond with the catalytic serine.

o Piperidine Side Chain: The C2-linked piperidine ring is a distinguishing feature of
Relebactam.[12] This moiety can influence the inhibitor's potency against different (3-
lactamases through steric interactions within the active site. For instance, steric clashes with
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residues like Asn104 in CTX-M-15 or His/Trp105 in KPCs can explain some of the
differences in inhibitory activity compared to avibactam, which has a smaller C2
carboxyamide group.[12]

Synthesis of Relebactam

Several synthetic routes for Relebactam have been developed, including scalable processes
for manufacturing. A common strategy involves the construction of the DBO core followed by
the introduction of the piperidine side chain and the final sulfation step.

Click to download full resolution via product page

Figure 2: Simplified Synthesis Workflow for Relebactam

A representative commercial-scale synthesis starts with cis-5-hydroxypipecolic acid.[8][13][14]
The key steps include coupling with a Boc-protected aminopiperidine, protection and
subsequent SN2 displacement to form a key amine intermediate, cyclization to form the bicyclic
urea, catalytic debenzylation, sulfation of the hydroxyl group, and a final deprotection step to
yield the zwitterionic Relebactam product.[13][14]

Experimental Protocols
Enzyme Kinetics Assay (IC50 Determination)

This protocol outlines a typical method for determining the IC50 value of Relebactam against a
purified B-lactamase, such as KPC-2.
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Figure 3: Experimental Workflow for IC50 Determination
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Figure 3: Experimental Workflow for IC50 Determination

Methodology:

e Reagent Preparation:

o Assay Buffer: Prepare a suitable buffer, such as 10 mM HEPES with 150 mM NacCl, pH
7.5.[3]

o Enzyme Solution: Dilute purified B-lactamase (e.g., KPC-2) to a final concentration of
approximately 1 nM in the assay buffer.[15]
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o Inhibitor Stock: Prepare a stock solution of Relebactam and perform serial dilutions to
create a range of concentrations to be tested.

o Substrate Solution: Prepare a solution of a chromogenic substrate, such as nitrocefin
(e.g., 75 uM final concentration), in the assay buffer.[15]

o Assay Procedure:

o In a 96-well microplate, add the enzyme solution to wells containing the different dilutions
of Relebactam. Include control wells with enzyme but no inhibitor.

o Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at a
constant temperature (e.g., 25°C).[3][15]

o Initiate the enzymatic reaction by adding the nitrocefin solution to all wells.

o Immediately begin monitoring the change in absorbance at 486 nm using a microplate
reader.[3] The rate of nitrocefin hydrolysis is directly proportional to the enzyme activity.

o Data Analysis:
o Calculate the initial reaction velocity for each inhibitor concentration.

o Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm
of the Relebactam concentration.

o Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the
concentration of Relebactam that reduces enzyme activity by 50%.[16][17]

Minimum Inhibitory Concentration (MIC) Testing

This protocol describes the broth microdilution method to determine the MIC of imipenem in the
presence of a fixed concentration of Relebactam against a bacterial isolate.

Methodology:

o Media and Reagent Preparation:
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o Growth Media: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) according to CLSI
guidelines.[18][19]

o Bacterial Inoculum: Culture the test organism overnight. Dilute the culture to achieve a
standardized final concentration of approximately 5 x 10"5 CFU/mL in the test wells.[18]

o Antibiotic/Inhibitor Solutions: Prepare serial twofold dilutions of imipenem in CAMHB. To
each dilution, add Relebactam to a fixed final concentration (typically 4 pg/mL).[19]

o Assay Procedure:
o In a 96-well microplate, dispense the imipenem/relebactam solutions.
o Add the standardized bacterial inoculum to each well.
o Include a growth control well (bacteria, no drug) and a sterility control well (media only).
o Incubate the plate at 35-37°C for 16-20 hours.[18]
e Result Interpretation:

o The MIC is defined as the lowest concentration of imipenem (in the presence of
Relebactam) that completely inhibits visible bacterial growth.[18][20]

X-Ray Crystallography of Enzyme-Inhibitor Complex

This protocol provides a general workflow for determining the crystal structure of a 3-lactamase
in complex with Relebactam.

Methodology:

o Protein Expression and Purification: Express and purify high-quality, homogenous [3-
lactamase enzyme.

o Crystallization:

o Screen for initial crystallization conditions of the apo-enzyme using vapor diffusion
methods (hanging or sitting drop).[6][21]
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o Optimize crystallization conditions to obtain diffraction-quality crystals.

o Complex Formation:

o Soak the apo-enzyme crystals in a solution containing a high concentration of
Relebactam (e.g., 2.5-100 mM, depending on the enzyme and inhibitor) for a specific
duration (e.g., 1 to 16 hours).[6][15]

o Cryo-protection and Data Collection:

o Transfer the soaked crystal to a cryo-protectant solution (if necessary) and flash-cool it in
liquid nitrogen.

o Collect X-ray diffraction data at a synchrotron beamline.[6]
e Structure Determination and Refinement:
o Process the diffraction data.

o Solve the structure using molecular replacement with a known apo-enzyme structure as a
model.

o Build the model of the covalently bound Relebactam into the electron density map in the
active site and refine the structure to high resolution.[6]

Conclusion

Relebactam exemplifies the success of the diazabicyclooctane scaffold in overcoming [3-
lactamase-mediated resistance. Its unique mechanism of action, involving reversible covalent
inhibition, restores the activity of potent carbapenems like imipenem against a wide range of
clinically important Gram-negative pathogens. Understanding the foundational chemistry,
structure-activity relationships, and the precise methodologies used to characterize these
inhibitors is paramount for the continued development of new agents to combat the ever-
evolving landscape of antibiotic resistance. The data and protocols presented in this guide
serve as a resource for researchers dedicated to this critical mission.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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